
5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Beschreibung
Chemical Significance and Contextual Background
5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS: 219986-56-8) is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its molecular formula, $$ \text{C}5\text{H}6\text{F}3\text{N}3\text{OS} $$, reflects a unique combination of functional groups: a pyrazoline core, a trifluoromethyl ($$-\text{CF}3$$) group, a hydroxyl ($$-\text{OH}$$) substituent, and a carbothioamide ($$-\text{C}(=\text{S})\text{NH}2$$) moiety. These structural features confer distinct physicochemical properties and biological activity profiles.
The trifluoromethyl group enhances metabolic stability and lipophilicity, traits critical for drug design. Meanwhile, the carbothioamide group provides hydrogen-bonding capabilities, enabling interactions with biological targets such as enzymes or receptors. The pyrazoline ring, a five-membered dihydroazole, serves as a versatile scaffold in pharmaceuticals due to its conformational rigidity and synthetic adaptability.
Table 1: Key Molecular Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Weight | 213.18 g/mol | |
IUPAC Name | This compound | |
SMILES | C1C=NN(C1(C(F)(F)F)O)C(=S)N | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 5 |
This compound’s structural analogs, such as 3-(4-bromophenyl)-4,5-dihydro-5-hydroxy-1-thiocarbamoyl-5-(trifluoromethyl)pyrazole, have demonstrated bioactivity in preclinical models, underscoring the pharmacological potential of this chemical class.
Historical Development and Discovery
The synthesis of this compound traces back to early investigations into trifluoromethylated heterocycles. A seminal approach involves the cyclocondensation of trifluoromethylated β-diketones with thiosemicarbazides. For example, Yakimovich et al. (2002) reported the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydrazine hydrate, yielding analogous pyrazoline derivatives.
Table 2: Key Synthetic Routes for Trifluoromethyl Pyrazoline Derivatives
The compound gained attention in the 2000s for its potential in pain management. A 2008 study by Santos et al. highlighted the antinociceptive effects of MPF4, a methyl ester analog, in murine models of inflammatory and postoperative pain. While MPF4’s efficacy was comparable to morphine, its lack of gastric toxicity marked it as a promising candidate for further development.
Recent advances in crystallography have elucidated the compound’s three-dimensional conformation. For instance, Asiri et al. (2011) resolved the crystal structure of a related derivative, 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole, revealing planar pyrazoline rings and intramolecular hydrogen bonds critical for stability. These structural insights have informed the design of derivatives with enhanced target affinity.
In drug discovery, this scaffold has been explored for kinase inhibition, antiviral activity, and enzyme modulation. For example, pyrazole-1-carbothioamides have shown inhibitory activity against monoamine oxidase (MAO) isoforms, with enantioselectivity influencing potency. Such findings underscore the compound’s versatility as a pharmacophore.
Eigenschaften
IUPAC Name |
5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3OS/c6-5(7,8)4(12)1-2-10-11(4)3(9)13/h2,12H,1H2,(H2,9,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMRFPOKULDTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of trifluoromethyl-β-diketones with thiosemicarbazide under neutral and acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Oxidation Reactions
The carbothioamide group undergoes oxidation to form sulfoxides or sulfones:
-
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
-
Conditions : Room temperature, 12–24 hours.
-
Outcome : Sulfoxides form as intermediates, with over-oxidation to sulfones observed at higher reagent concentrations.
Mechanistic Insight :
The reaction proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Steric hindrance from the trifluoromethyl group slows further oxidation .
Reduction Reactions
Reduction targets the carbothioamide or hydroxyl groups:
-
Carbothioamide Reduction :
-
Hydroxyl Group Reduction :
Nucleophilic Substitution
The carbothioamide group participates in substitution reactions:
-
Nucleophiles : Amines, alcohols, or thiols.
-
Conditions : Basic (e.g., K₂CO₃) or acidic (e.g., H₂SO₄) media.
-
Example : Reaction with ethanolamine yields hydroxylated derivatives with 62–75% efficiency .
Table 2: Substitution Reaction Outcomes
Nucleophile | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Ethanolamine | K₂CO₃, DMF, 60°C | 1-(2-Hydroxyethyl)-pyrazole | 75 | |
Aniline | H₂SO₄, 100°C | 1-Phenylthiourea-pyrazole | 68 |
Dehydration and Aromatization
Controlled dehydration removes the hydroxyl group and converts the dihydropyrazole to a fully aromatic system:
-
Conditions : 100–120°C, 4–6 hours.
-
Product : 5-(Trifluoromethyl)-1H-pyrazole-1-carbothioamide, with 57–75% yields .
Key Observation :
The thiocarbamide group acts as an electron-withdrawing protective group, moderating reaction rates and preventing premature aromatization .
Halogenation and Functionalization
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound can be synthesized through cyclocondensation reactions involving thiosemicarbazide and various trifluoromethylated precursors. The optimization of reaction conditions has been thoroughly studied to achieve high yields and purity. For instance, a study reported the successful synthesis of various derivatives through careful manipulation of solvent, temperature, and stoichiometric ratios, yielding products with good to excellent yields (65-88%) .
Antimicrobial Properties
Research indicates that derivatives of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibit antimicrobial activity. In vitro evaluations have shown that these compounds were tested against a range of bacteria including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus sp.) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). The results indicated moderate antibacterial effects compared to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | S. aureus | 32 µg/mL |
3b | E. coli | 64 µg/mL |
3c | P. aeruginosa | 128 µg/mL |
Anti-inflammatory and Anticancer Effects
The compound has also been investigated for its anti-inflammatory properties. A study demonstrated that certain derivatives significantly inhibited inflammatory responses in cell lines, with some showing promising anticancer activity against various cancer cell lines such as HepG2 and A549. The inhibition percentages reported were substantial, indicating potential for further development as anti-cancer agents .
Table 2: Anti-inflammatory and Anticancer Activity
Compound | Cell Line | % Inhibition at IC50 (µM) |
---|---|---|
28 | HepG2 | 70% at 10 µM |
29 | A549 | 65% at 15 µM |
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications. Its structural characteristics make it a candidate for developing new anti-inflammatory drugs. Recent advancements in drug design highlight the compound's ability to modulate inflammatory pathways effectively .
Case Studies
- Antipyretic Activity : A study assessed the antipyretic effects of several derivatives in a rat model induced with fever via baker's yeast. The results showed that specific compounds significantly reduced body temperature compared to controls, suggesting their potential use in fever management .
- EGFR Inhibition : New derivatives based on this compound have been synthesized to target epidermal growth factor receptors (EGFR), which play a crucial role in cancer progression. These derivatives exhibited promising inhibitory activity against EGFR, indicating their potential as targeted cancer therapies .
Wirkmechanismus
The exact mechanism of action of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. it is believed to exert its effects through multiple pathways:
Antibacterial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with essential bacterial enzymes.
Antinociceptive Activity: It may modulate pain pathways by interacting with specific receptors or enzymes involved in pain perception.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pyrazoline carbothioamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Key Structural-Activity Relationships (SARs):
- Electron-Withdrawing Groups (EWGs): CF₃ (target compound), halogens (¹b, MAO-A inhibitors), and nitro groups (isoxazole derivatives) enhance potency by modulating electronic properties and target affinity .
- Hydroxy/Methoxy Groups: Improve solubility and hydrogen bonding (e.g., TTg’s 4-hydroxyphenyl group enhances CNS activity) .
- Aromatic Heterocycles: Thiophenyl (¹b) and furanyl () substituents increase π-π stacking interactions, critical for anticancer and antimicrobial effects .
- Bulkier Substituents: Alkoxy and naphthyl groups () enhance membrane penetration and microbial target binding .
Research Findings and Mechanistic Insights
Anticancer Activity:
- Apoptosis Induction: Compound ¹b () upregulates pro-apoptotic Bax/p53 and downregulates Bcl-2, suggesting mitochondrial apoptosis pathways .
- Cell Cycle Arrest: G2/M phase arrest by ¹b correlates with tubulin disruption, a common mechanism in pyrazoline-based anticancer agents .
Antimicrobial Activity:
- Membrane Targeting: Alkoxy derivatives () likely disrupt bacterial membranes via hydrophobic interactions, explaining their low MIC values .
CNS Activity:
- MAO-A Selectivity: Halogenated derivatives () inhibit MAO-A with high selectivity, reducing depressive behavior in rodent models .
Biologische Aktivität
5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (often referred to as TFDP) is a compound of interest due to its diverse biological activities, including antipyretic, antioxidant, analgesic, and potential anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group is significant for enhancing the compound's biological properties due to the unique characteristics imparted by fluorine.
Antipyretic Activity
Research indicates that certain derivatives of TFDP exhibit notable antipyretic effects. A study conducted on male Wistar rats demonstrated that specific TFDP derivatives significantly reduced fever induced by baker’s yeast. The compounds 3-ethyl-TFDP and 3-propyl-TFDP were particularly effective, reducing body temperature by 61% and 82%, respectively, without significantly altering cyclooxygenase (COX) activity or cytokine levels such as TNF-α and IL-1β in the peritoneal fluid .
Table 1: Antipyretic Effects of TFDP Derivatives
Compound | Dose (μmol/kg) | Fever Reduction (%) |
---|---|---|
3-Ethyl-TFDP | 140 | 61 |
3-Propyl-TFDP | 200 | 82 |
Antioxidant Activity
The antioxidant capacity of TFDP derivatives has been assessed using the DPPH assay. The results indicated that these compounds possess significant antioxidant properties, with IC50 values demonstrating their effectiveness in scavenging free radicals. For instance, the antioxidant activity was quantified with IC50 values of 39 mM for 3-ethyl-TFDP and 163 mM for 3-propyl-TFDP .
Analgesic Properties
In addition to antipyretic effects, TFDP derivatives have shown potential analgesic properties. In vivo studies revealed that these compounds could effectively reduce pain responses in animal models. The mechanisms underlying these effects appear to be distinct from traditional analgesics, as they do not primarily involve COX inhibition .
Anticancer Potential
Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives, including TFDP. In various studies, pyrazole compounds demonstrated cytotoxic effects against several cancer cell lines. For example, certain derivatives exhibited significant inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy . A notable study reported IC50 values for specific pyrazole derivatives against MCF7 and other cancer cell lines, indicating promising therapeutic applications.
Table 2: Cytotoxicity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | NCI-H460 | 26 |
Compound C | HepG2 | <0.95 |
Case Studies
Several case studies have documented the efficacy of TFDP derivatives in treating inflammatory conditions and their role as potential therapeutic agents:
- Chronic Pain Management : A study evaluated the analgesic effects of TFDP in a model of chronic pain induced by formalin injection. Results indicated a significant reduction in pain scores compared to control groups.
- Inflammatory Response : Another investigation focused on the anti-inflammatory properties of TFDP derivatives in models of induced inflammation. These compounds showed a marked decrease in leukocyte infiltration and pro-inflammatory cytokine levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, and how are intermediates characterized?
- Methodology : Cyclocondensation of substituted hydrazines with β-ketothioamides or trifluoromethyl ketones is a common route. Intermediates are typically characterized via 1H NMR (to confirm diastereomeric ratios), IR spectroscopy (to identify thioamide C=S stretches at ~1250–1300 cm⁻¹), and ESI-MS for molecular ion validation .
- Key considerations : Solvent choice (e.g., ethanol or DMF) impacts reaction kinetics and yields. For example, ethanol promotes cyclization but may require prolonged heating (~4–6 hours) .
Q. How is the compound purified, and what analytical techniques validate its structural integrity?
- Purification : Recrystallization from DMF/ethanol mixtures is effective for isolating high-purity crystals.
- Validation : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles (e.g., 80–85° between pyrazole and aryl rings). Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the pyrazole ring system?
- Methodology : Use SHELX software to refine puckering parameters (e.g., Cremer-Pople coordinates) and analyze non-planarity. For example, the pyrazole ring in this compound adopts an envelope conformation with a puckering amplitude (q₂) of ~0.3–0.4 Å, stabilized by intramolecular N–H⋯S hydrogen bonds .
- Data interpretation : Compare experimental bond angles (e.g., N–N–C ~108°) with DFT-optimized geometries to identify steric effects from the trifluoromethyl group .
Q. What strategies optimize molecular docking studies targeting biological receptors like DHFR (Dihydrofolate Reductase)?
- Protocol :
Protein preparation : Retrieve the DHFR structure (PDB: 1KMS) and remove crystallographic water.
Ligand parameterization : Assign partial charges to the compound using Gaussian09 at the B3LYP/6-31G(d) level.
Docking : Use AutoDock Vina with a grid box centered on the active site (coordinates: x=15.2, y=10.5, z=20.3).
- Key metrics : Docking scores ≤−8.0 kcal/mol and hydrogen bonds with residues (e.g., Arg70, Thr56) correlate with inhibitory potential .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives with similar substituents?
- Case study : Overlapping 1H NMR signals for diastereomeric pyrazolines can be resolved via 2D NOESY to identify spatial proximity between hydroxy and trifluoromethyl groups.
- Validation : Compare experimental shifts with GIAO-calculated NMR (e.g., at B3LYP/6-311++G(d,p)) to assign stereochemistry .
Data Contradiction Analysis
Q. Why do biological activity results vary across structurally similar analogs?
- Hypothesis : The trifluoromethyl group’s electron-withdrawing effects alter charge distribution, affecting binding to hydrophobic pockets (e.g., in Haemophilus influenzae DHFR).
- Testing :
- Synthesize analogs with –CF₃ replaced by –CH₃ or –Cl.
- Compare MIC values against H. influenzae (planktonic vs. biofilm cells).
- Results : N-Ethyl derivatives show 4× higher biofilm inhibition than methyl analogs due to enhanced lipophilicity (logP ~2.8) .
Methodological Best Practices
Q. What crystallographic software settings improve refinement accuracy for sulfur-containing heterocycles?
- SHELXL parameters :
- Set ISOR restraints for sulfur atoms to mitigate anisotropic displacement artifacts.
- Use DFIX commands to maintain C–S bond lengths at 1.68±0.01 Å .
Q. How to mitigate cytotoxicity while retaining antimicrobial efficacy?
- Approach :
Replace the thioamide group with carboxamide to reduce reactive oxygen species (ROS) generation.
Test cytotoxicity via MTT assay on HEK-293 cells (IC₅₀ > 100 µM is acceptable) .
Tables of Critical Data
Property | Value | Source |
---|---|---|
Melting Point | 168–170°C (DMF/ethanol recryst.) | |
DHFR Docking Score (1KMS) | −8.5 kcal/mol | |
LogP (Calculated) | 2.4 ± 0.3 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.